3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are widely used in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the pyrazole moiety may inhibit specific enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile
- 3-amino-5-[1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carboxamide
- 3-amino-5-[1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of indole and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N6 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
3-amino-5-[1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21) |
InChI Key |
OJMXHLJIMZMFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N |
Synonyms |
AG 1112 AG-1112 tyrphostin AG 1112 |
Origin of Product |
United States |
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